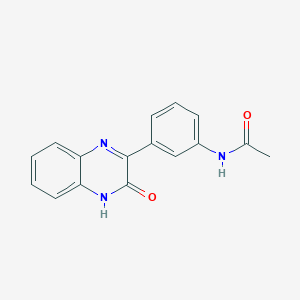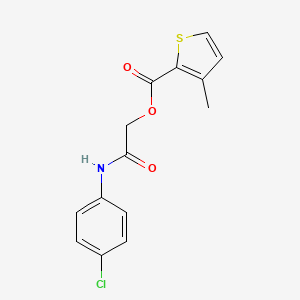
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel compound that has drawn significant interest due to its unique structural features and potential applications in various fields. The compound consists of a dihydroisoquinolinyl group, a pyrrolidinyl ring, and a trifluoromethylphenyl group, which together contribute to its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can be achieved through a multistep organic synthesis process. The starting materials often include 3,4-dihydroisoquinoline, pyrrolidine, and 3-(trifluoromethyl)benzaldehyde. The key steps typically involve:
Formation of Dihydroisoquinolinyl Intermediate: : This is achieved by reacting 3,4-dihydroisoquinoline with a suitable electrophile under mild conditions.
Coupling Reaction: : The dihydroisoquinolinyl intermediate is then coupled with pyrrolidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the corresponding pyrrolidinyl derivative.
Final Product Formation: : The pyrrolidinyl intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under catalytic conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, methods may include optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents used.
Reduction: : Reduction reactions can lead to the formation of reduced forms, which may alter its biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be substituted by other functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Conditions involving nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Formation of substituted analogs with varied functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has diverse scientific research applications due to its unique structure:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a pharmacological agent due to its interactions with biological targets.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: : Utilized in the development of novel materials, such as polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which the compound exerts its effects: 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone likely interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group may enhance its binding affinity and selectivity.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibitors of key enzymes involved in disease pathways.
Receptors: : May act on specific receptors in the nervous system or immune system.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds, highlighting its uniqueness
Similar Compounds: : Compounds such as 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-methylphenyl)ethanone or 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethanone.
Uniqueness: : The presence of the trifluoromethyl group distinguishes it from other compounds, potentially enhancing its chemical stability, binding affinity, and biological activity.
By having its unique structural components and promising properties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone stands out as a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c23-22(24,25)19-7-3-4-16(12-19)13-21(28)27-11-9-20(15-27)26-10-8-17-5-1-2-6-18(17)14-26/h1-7,12,20H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHONLXVYZZRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)
![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2974786.png)


![7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2974792.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2974794.png)
![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)
![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)

![5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)
